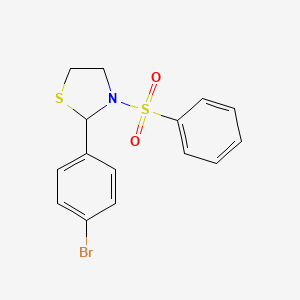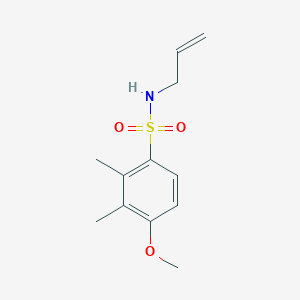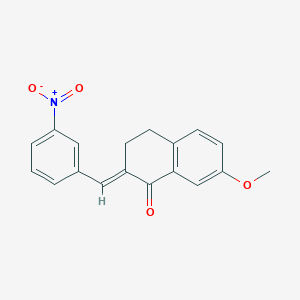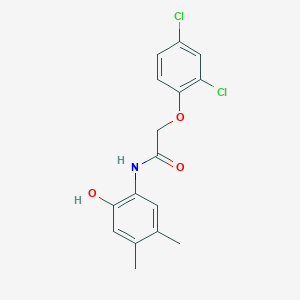![molecular formula C15H13NO2 B4955017 3-[(3-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4955017.png)
3-[(3-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one, also known as curcumin, is a naturally occurring polyphenol compound found in turmeric. Curcumin has been extensively studied for its various biological and pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and anti-infective activities.
Wirkmechanismus
The mechanism of action of 3-[(3-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one is complex and involves multiple pathways and targets. Curcumin has been shown to interact with various proteins and enzymes involved in inflammation, oxidative stress, cell proliferation, and apoptosis. Curcumin has been shown to inhibit the activation of transcription factors such as NF-κB and AP-1, which play a critical role in the regulation of inflammation and immune responses. Curcumin has also been shown to scavenge free radicals and inhibit lipid peroxidation, which are involved in oxidative stress and aging. In addition, this compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, and to inhibit the growth and metastasis of tumors in animal models. Curcumin has also been shown to inhibit the activity of various enzymes involved in the metabolism of carcinogens and drugs.
Biochemical and Physiological Effects
Curcumin has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, anticancer, and anti-infective activities. Curcumin has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and to suppress the expression of adhesion molecules such as ICAM-1 and VCAM-1, which are involved in the recruitment of leukocytes to sites of inflammation. Curcumin has also been shown to scavenge free radicals and inhibit lipid peroxidation, which are involved in oxidative stress and aging. In addition, this compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, and to inhibit the growth and metastasis of tumors in animal models. Curcumin has also been shown to possess antimicrobial activity against various pathogens, including bacteria, viruses, and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
Curcumin has several advantages for lab experiments, including its low toxicity, high solubility, and low cost. Curcumin is also readily available and can be easily synthesized or extracted from turmeric. However, 3-[(3-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one has several limitations for lab experiments, including its instability, poor bioavailability, and lack of specificity. Curcumin is highly unstable and undergoes rapid degradation under physiological conditions, which limits its use in in vivo studies. Curcumin is also poorly absorbed and rapidly metabolized in the body, which limits its bioavailability and efficacy. In addition, this compound has low specificity and can interact with multiple targets, which makes it difficult to determine its exact mechanism of action.
Zukünftige Richtungen
The future directions of 3-[(3-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one research include the development of novel formulations and delivery systems to improve its bioavailability and efficacy, the identification of its specific targets and mechanisms of action, and the evaluation of its clinical efficacy and safety in human trials. The development of this compound analogs and derivatives with improved stability, bioavailability, and specificity is also an area of active research. The potential use of this compound as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders, is also an area of interest. The identification of biomarkers for this compound efficacy and toxicity, and the evaluation of its pharmacokinetics and pharmacodynamics in humans, are also important areas of future research.
Synthesemethoden
Curcumin can be synthesized through various methods, including extraction from turmeric, chemical synthesis, and microbial fermentation. The most common method for 3-[(3-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one synthesis is the extraction from turmeric, which involves the isolation of 3-[(3-hydroxyphenyl)amino]-1-phenyl-2-propen-1-oneoids from turmeric rhizomes using solvents such as ethanol or acetone. The chemical synthesis of this compound involves the condensation of aromatic aldehydes with acetone in the presence of acidic or basic catalysts. Microbial fermentation of this compound involves the use of microorganisms such as Streptomyces sp. or Escherichia coli to produce this compound.
Wissenschaftliche Forschungsanwendungen
Curcumin has been extensively studied for its various biological and pharmacological properties. In vitro and in vivo studies have demonstrated that 3-[(3-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one possesses anti-inflammatory, antioxidant, anticancer, and anti-infective activities. Curcumin has been shown to inhibit the activation of transcription factors such as NF-κB and AP-1, which play a critical role in the regulation of inflammation and immune responses. Curcumin has also been shown to scavenge free radicals and inhibit lipid peroxidation, which are involved in oxidative stress and aging. In addition, this compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, and to inhibit the growth and metastasis of tumors in animal models. Curcumin has also been shown to possess antimicrobial activity against various pathogens, including bacteria, viruses, and fungi.
Eigenschaften
IUPAC Name |
(E)-3-(3-hydroxyanilino)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c17-14-8-4-7-13(11-14)16-10-9-15(18)12-5-2-1-3-6-12/h1-11,16-17H/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMWCVIBKFFIRN-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CNC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/NC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B4954949.png)





![N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide](/img/structure/B4955002.png)


![N-(dicyclopropylmethyl)-3-{5-[2-(3-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methylpropanamide](/img/structure/B4955019.png)
![(3-bromo-4-methoxyphenyl)[3-fluoro-4-(4-morpholinyl)phenyl]methanone](/img/structure/B4955026.png)
![N-(2-amino-2-oxoethyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B4955031.png)

